

# Physical and chemical properties of (4-Chloronaphthalen-1-yl)boronic acid

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## Compound of Interest

Compound Name: (4-Chloronaphthalen-1-yl)boronic acid

Cat. No.: B589583

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## An In-depth Technical Guide to (4-Chloronaphthalen-1-yl)boronic acid

This guide provides a comprehensive overview of the physical and chemical properties of **(4-Chloronaphthalen-1-yl)boronic acid**, tailored for researchers, scientists, and professionals in drug development. It covers key data, experimental considerations, and safety protocols.

## Introduction to Boronic Acids

Boronic acids are a class of organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom. They are exceptionally versatile intermediates in modern organic synthesis, most notably for their role in the Suzuki-Miyaura cross-coupling reaction. Their unique electronic structure, featuring a vacant p-orbital on the boron atom, makes them Lewis acids and enables a wide range of chemical transformations.<sup>[1]</sup> In the pharmaceutical industry, boronic acid derivatives are of increasing interest as therapeutic agents due to their ability to act as enzyme inhibitors.<sup>[2]</sup> A notable example is Velcade® (bortezomib), a proteasome inhibitor used in cancer therapy.<sup>[2]</sup>

## (4-Chloronaphthalen-1-yl)boronic acid: Core Properties

**(4-Chloronaphthalen-1-yl)boronic acid** is a synthetic building block used in the creation of more complex molecules. Its naphthalene core and reactive boronic acid group make it a

valuable reagent in medicinal chemistry and materials science.

## Physical Properties

The physical characteristics of **(4-Chloronaphthalen-1-yl)boronic acid** are summarized below. While specific data for boiling point and solubility are not readily available, general properties of similar boronic acids provide some context. Boronic acids typically exhibit low solubility in water, which can be enhanced by forming complexes with polyols like mannitol.[2]

Property	Value	Source(s)
Molecular Formula	C <sub>10</sub> H <sub>8</sub> BClO <sub>2</sub>	[3][4][5]
Molecular Weight	206.43 g/mol	[3][4]
Appearance	Solid	[6]
Boiling Point	No data available	[7]
Storage Temperature	2-8°C, under inert atmosphere	[6][7]

## Chemical and Spectroscopic Properties

The chemical identifiers and reactivity information are crucial for experimental design and data interpretation.

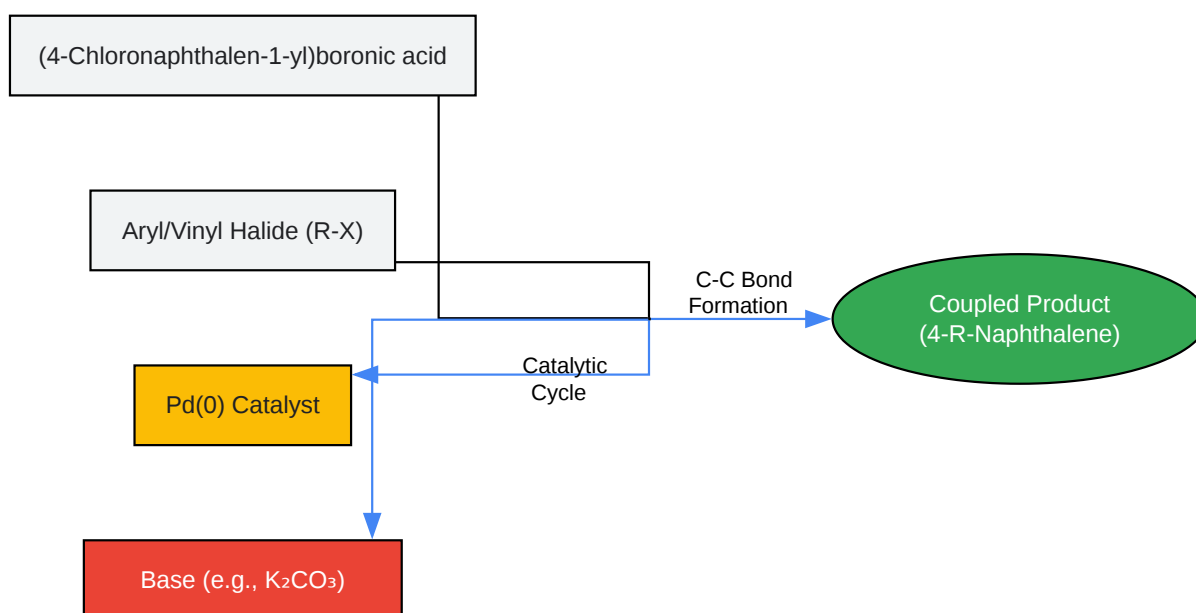
Property	Value	Source(s)
IUPAC Name	(4-chloronaphthalen-1-yl)boronic acid	[3]
CAS Number	147102-97-4	[3][4][6]
Synonyms	4-chloro-1-naphthylboronic acid	[6]
InChI Key	PIHWNQAUHGAUGC-UHFFFAOYSA-N	[3][6]
Purity	Typically ≥97%	[6]

## Reactivity and Applications

The primary application of **(4-Chloronaphthalen-1-yl)boronic acid** is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction forms a carbon-carbon bond between the naphthalene core of the boronic acid and an aryl or vinyl halide, enabling the synthesis of complex biaryl compounds. These structures are common motifs in pharmaceuticals and functional materials.

Boronic acids can also participate in other reactions, including:

- Copper-mediated C-O and C-N cross-coupling.[8]
- Rhodium-catalyzed additions to alkenes and carbonyls.[1]
- Ruthenium-catalyzed direct arylation.[8]



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Caption: Workflow of a Suzuki-Miyaura cross-coupling reaction.

## Experimental Protocols

While a specific, detailed synthesis protocol for a particular derivative using **(4-Chloronaphthalen-1-yl)boronic acid** is not provided in the search results, a general experimental workflow for a Suzuki-Miyaura coupling can be outlined.

#### General Protocol for Suzuki-Miyaura Coupling:

- **Inert Atmosphere Setup:** The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of the palladium catalyst. This is typically achieved using Schlenk line techniques.
- **Reagent Preparation:** In a Schlenk flask, combine **(4-Chloronaphthalen-1-yl)boronic acid** (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g.,  $\text{Pd(PPh}_3)_4$ , 1-5 mol%), and a base (e.g.,  $\text{K}_2\text{CO}_3$ ,  $\text{Na}_2\text{CO}_3$ , or  $\text{Cs}_2\text{CO}_3$ , 2-3 equivalents).
- **Solvent Addition:** Add an appropriate solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and an aqueous solution.
- **Reaction Execution:** Heat the reaction mixture with vigorous stirring. The reaction temperature and time will vary depending on the specific substrates (typically ranging from 60°C to 110°C for several hours).
- **Monitoring:** Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Workup:** After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent and wash with water or brine to remove inorganic salts.
- **Purification:** Dry the organic layer over an anhydrous salt (e.g.,  $\text{Na}_2\text{SO}_4$  or  $\text{MgSO}_4$ ), filter, and concentrate the solvent in vacuo. The crude product is then purified, typically by column chromatography on silica gel.

## Safety and Handling

**(4-Chloronaphthalen-1-yl)boronic acid** is classified as hazardous. Proper handling is essential to ensure laboratory safety.

### 5.1. Hazard Identification

The compound is associated with the following GHS hazard statements:

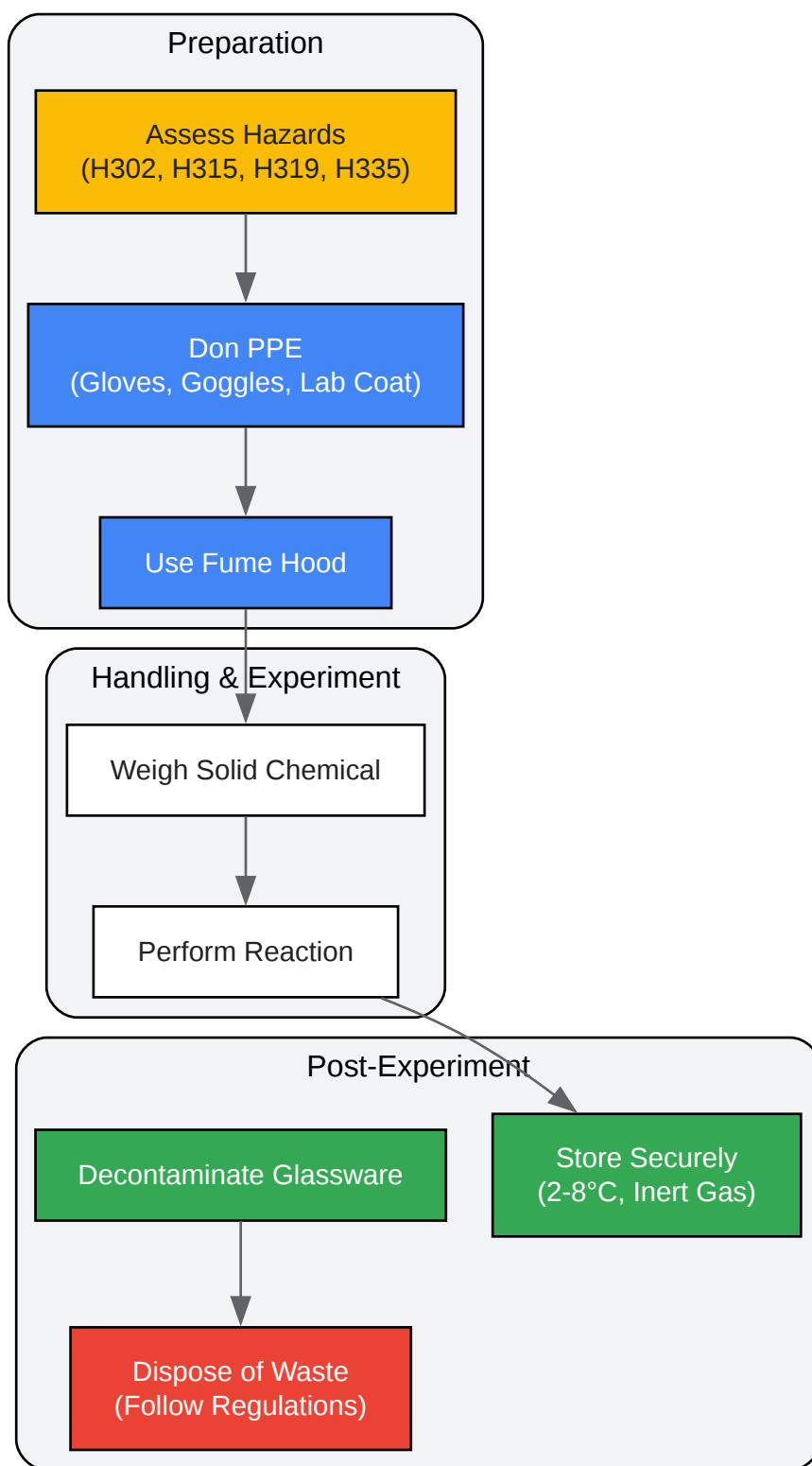
- H302: Harmful if swallowed.[3]
- H315: Causes skin irritation.[3]
- H319: Causes serious eye irritation.[3]
- H335: May cause respiratory irritation.[3]

GHS Hazard Classification	Code	Description
Acute Toxicity, Oral	Category 4	Harmful if swallowed[3]
Skin Corrosion/Irritation	Category 2	Causes skin irritation[3]
Serious Eye Damage/Irritation	Category 2	Causes serious eye irritation[3]
Specific Target Organ Toxicity	Category 3	May cause respiratory irritation[3]

## 5.2. Recommended Handling Procedures

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.
- Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[4]
- Exposure Response:
  - Skin Contact: Immediately wash the affected area with soap and plenty of water.[4]
  - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4][6]
  - Inhalation: Move the person to fresh air.[4]
  - Ingestion: If swallowed, call a poison control center or doctor if you feel unwell.[9]

- Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[\[9\]](#)
- Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[\[6\]](#)  
[\[7\]](#)
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[\[9\]](#)



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Caption: A standard workflow for safely handling hazardous chemicals.

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